

An In-depth Technical Guide to 3,4-Dimethyl-1-pentanol

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Compound of Interest

Compound Name: 3,4-Dimethyl-1-pentanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-Dimethyl-1-pentanol**, a branched-chain primary alcohol with applications in organic synthesis and as a potential building block in medicinal chemistry. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and its relevance in scientific research.

Core Chemical Identity

CAS Number: 6570-87-2[1][2][3][4][5][6]

IUPAC Name: 3,4-dimethylpentan-1-ol[1][3]

Possessing two chiral centers at carbons 3 and 4, **3,4-Dimethyl-1-pentanol** can exist as four distinct stereoisomers.[1] This stereochemistry is a critical feature, particularly in the synthesis of complex chiral molecules for pharmaceutical applications.[1]

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of **3,4-Dimethyl-1-pentanol** is presented below. This data is essential for its application in experimental settings, including reaction setup, purification, and analytical characterization.

Property	Value	Unit	Source
Molecular Formula	C7H16O	-	[1][6]
Molecular Weight	116.20	g/mol	[3][4]
Density	0.827	g/mL	[7]
Boiling Point	165	°C	[7]
Refractive Index	1.426	-	[7]
Topological Polar Surface Area	20.2	Å ²	[3][4]
XLogP3-AA (Octanol/Water Partition Coefficient)	2	-	[4]
Hydrogen Bond Donor Count	1	-	[4]
Hydrogen Bond Acceptor Count	1	-	[4]
Rotatable Bond Count	3	-	[4]

Experimental Protocols: Synthesis of 3,4-Dimethyl-1-pentanol

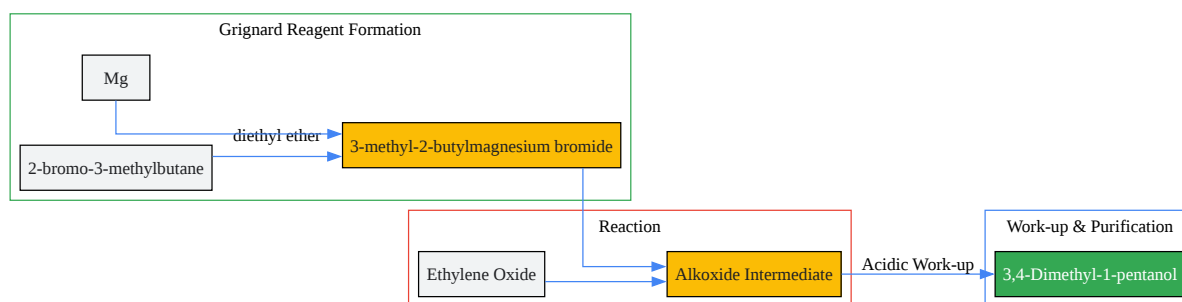
The synthesis of **3,4-Dimethyl-1-pentanol** can be achieved through several methodologies, with the choice of route often depending on the desired stereochemistry and scalability. Conventional methods typically yield a racemic mixture, while more advanced techniques allow for the stereoselective synthesis of specific enantiomers.[1]

Grignard Reagent-Mediated Synthesis

A direct and efficient method for preparing **3,4-Dimethyl-1-pentanol** involves the reaction of a suitable Grignard reagent with an epoxide.[1] A common approach utilizes the reaction of 3-methyl-2-butyilmagnesium bromide with ethylene oxide.[1]

Methodology:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. 2-bromo-3-methylbutane is added dropwise to initiate the formation of the Grignard reagent, 3-methyl-2-butylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained under an inert atmosphere.[1]
- **Reaction with Ethylene Oxide:** The prepared Grignard reagent is cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether is then added slowly. This reaction results in the nucleophilic attack of the Grignard reagent on the epoxide ring, leading to its opening.[1]
- **Work-up:** The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.
- **Purification:** The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield **3,4-Dimethyl-1-pentanol**.

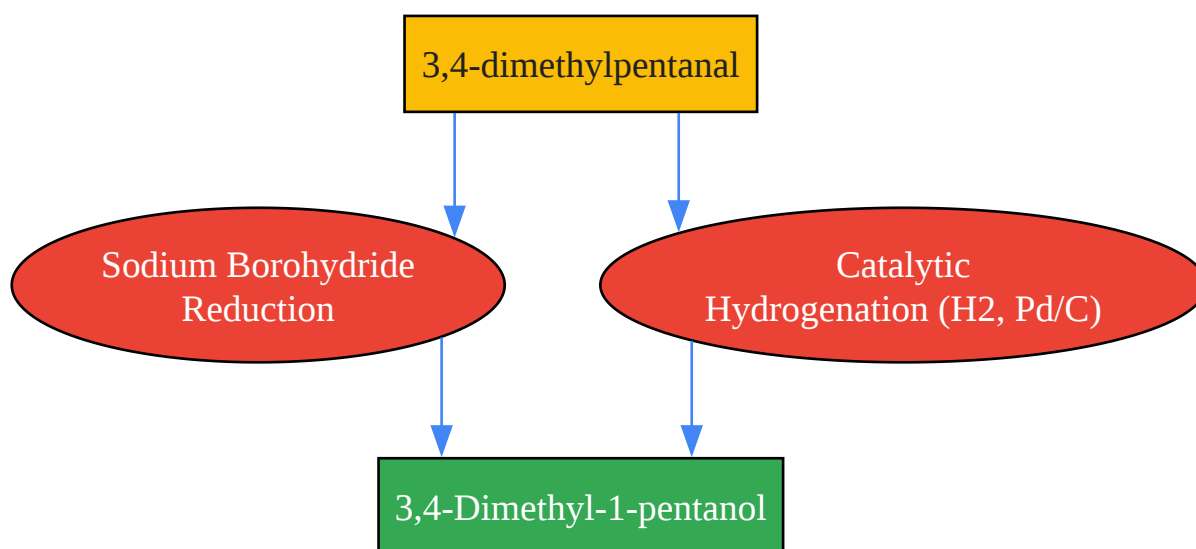
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Caption: Grignard synthesis workflow for **3,4-Dimethyl-1-pentanol**.

Reduction of a Carbonyl Precursor

Another common synthetic route is the reduction of the corresponding aldehyde, 3,4-dimethylpentanal.^[1] This can be achieved through two primary methods:

- **Sodium Borohydride Reduction:** This method involves the use of a mild reducing agent and is suitable for laboratory-scale synthesis.^[1]
 - **Reaction:** 3,4-dimethylpentanal is dissolved in a suitable solvent, typically methanol or ethanol. Sodium borohydride is then added portion-wise at a controlled temperature, often 0 °C.
 - **Work-up and Purification:** The reaction is quenched with water or dilute acid, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, followed by purification via distillation.
- **Catalytic Hydrogenation:** This method is often preferred for larger-scale synthesis and involves the use of hydrogen gas and a metal catalyst.^[1]
 - **Reaction:** 3,4-dimethylpentanal is dissolved in a solvent such as ethanol, and a catalyst, commonly palladium on carbon (Pd/C), is added.^[1] The mixture is then subjected to an atmosphere of hydrogen gas under pressure in a hydrogenation apparatus.
 - **Work-up and Purification:** Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then evaporated, and the resulting crude alcohol is purified by distillation.



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Caption: Reduction pathways for the synthesis of **3,4-Dimethyl-1-pentanol**.

Applications in Research and Drug Development

While direct applications of **3,4-Dimethyl-1-pentanol** in drug development are not extensively documented, its significance lies in its role as a chiral building block.^[1] Enantiomerically pure branched alcohols are valuable starting materials for the total synthesis of complex natural products and pharmaceuticals, where specific stereochemistry is crucial for biological activity and efficacy.^[1] The hydroxyl group of **3,4-Dimethyl-1-pentanol** provides a functional handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules.^[1]

Conclusion

3,4-Dimethyl-1-pentanol is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and the availability of multiple synthetic routes, including stereoselective methods, make it an important tool for the construction of complex molecular architectures. Further research into the biological activities of its stereoisomers and their derivatives may unveil novel applications in drug discovery and development.

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